Isosorbide-2,5-diaspirinate

CAS No.:

Cat. No.: VC1827178

Molecular Formula: C24H22O10

Molecular Weight: 470.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H22O10 |

|---|---|

| Molecular Weight | 470.4 g/mol |

| IUPAC Name | [(3S,3aR,6R,6aR)-6-(2-acetyloxybenzoyl)oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 2-acetyloxybenzoate |

| Standard InChI | InChI=1S/C24H22O10/c1-13(25)31-17-9-5-3-7-15(17)23(27)33-19-11-29-22-20(12-30-21(19)22)34-24(28)16-8-4-6-10-18(16)32-14(2)26/h3-10,19-22H,11-12H2,1-2H3/t19-,20+,21-,22-/m1/s1 |

| Standard InChI Key | HUDBTWVKIKXIGG-CIAFKFPVSA-N |

| Isomeric SMILES | CC(=O)OC1=CC=CC=C1C(=O)O[C@@H]2CO[C@H]3[C@@H]2OC[C@@H]3OC(=O)C4=CC=CC=C4OC(=O)C |

| Canonical SMILES | CC(=O)OC1=CC=CC=C1C(=O)OC2COC3C2OCC3OC(=O)C4=CC=CC=C4OC(=O)C |

Introduction

Chemical Properties

Molecular Structure

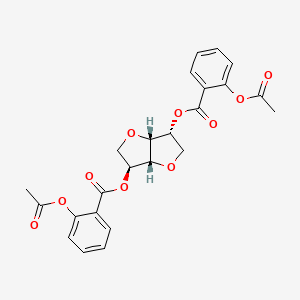

Isosorbide-2,5-diaspirinate features a complex molecular structure based on isosorbide, a bicyclic diol consisting of two fused furan rings . The compound has the molecular formula C24H22O10 and a molecular weight of 470.4 g/mol . Its IUPAC name is [(3S,3aR,6R,6aR)-6-(2-acetyloxybenzoyl)oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 2-acetyloxybenzoate .

The structure consists of an isosorbide core with two aspirin moieties attached at the 2 and 5 positions through ester linkages. This arrangement positions the acetyl groups of the aspirin moieties in a way that affects their susceptibility to enzymatic hydrolysis, which is crucial for the compound's function as an aspirin prodrug.

Pharmacological Properties

Metabolism and Bioconversion

The pharmacological significance of ISDA lies in its unique metabolic pathway. Unlike many attempted aspirin prodrugs that predominantly yield salicylic acid derivatives due to premature deacetylation, ISDA follows a distinct hydrolysis pattern in human plasma .

When exposed to human plasma, ISDA undergoes hydrolysis to generate a key metabolite: isosorbide-2-aspirinate-5-salicylate . This intermediate metabolite is particularly significant because it undergoes almost complete conversion to aspirin through the action of human plasma butyrylcholinesterase . This enzymatic conversion represents a crucial breakthrough in aspirin prodrug development, as it ensures the delivery of intact aspirin to target tissues.

Metabolic Pathway

The metabolic pathway of ISDA involves sequential hydrolysis steps:

-

Initial hydrolysis of ISDA (isosorbide-2,5-diaspirinate) in human plasma

-

Formation of isosorbide-2-aspirinate-5-salicylate as an intermediate metabolite

-

Conversion of this intermediate to aspirin through the action of human plasma butyrylcholinesterase

-

Further metabolism of aspirin following standard pathways

This metabolic sequence is noteworthy because it preserves the acetyl group that is essential for aspirin's unique mechanism of action, particularly its ability to irreversibly acetylate cyclooxygenase enzymes . The role of butyrylcholinesterase in this conversion is particularly interesting, as this enzyme is typically associated with the hydrolysis of ester bonds rather than their preservation.

Research Findings

Stability Studies

Stability studies of ISDA have revealed important characteristics that contribute to its efficacy as an aspirin prodrug. According to the available research, ISDA demonstrates stability across various pH ranges, which is advantageous for oral administration and gastrointestinal transit . This pH stability helps ensure that the compound remains intact until it reaches the systemic circulation.

Plasma Hydrolysis

The hydrolysis pattern of ISDA in human plasma represents one of its most significant features. By tracing this hydrolysis pattern, researchers were able to identify the crucial intermediate metabolite, isosorbide-2-aspirinate-5-salicylate . This intermediate undergoes almost complete conversion to aspirin through the action of human plasma butyrylcholinesterase .

This discovery is remarkable because previous attempts at creating aspirin prodrugs encountered the problem of premature deacetylation, where the promoiety (the part added to create the prodrug) actually accelerated the hydrolysis of the neighboring acetyl group . This acceleration resulted in the generation of salicylic acid derivatives rather than aspirin itself. ISDA's unique hydrolysis pattern circumvents this issue, enabling successful delivery of aspirin to target tissues.

Comparative Analysis with Other Aspirin Prodrugs

When compared to other aspirin prodrugs, ISDA stands out for its efficient conversion to aspirin. Many other attempted aspirin prodrugs formed by derivatization at the benzoic acid group face the challenge that the promoiety accelerates hydrolysis at the neighboring acetyl group, generating salicylic acid derivatives rather than aspirin .

The identification of ISDA and its metabolic pathway has led researchers to describe it as "the most successful aspirin prodrug discovered to date" . This distinction highlights the significance of ISDA in the field of aspirin prodrug development and suggests its potential for addressing the limitations of conventional aspirin therapy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume